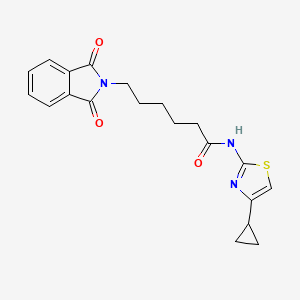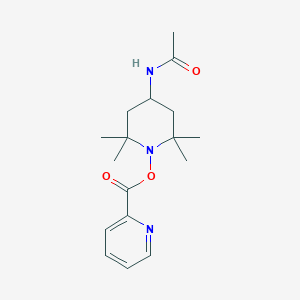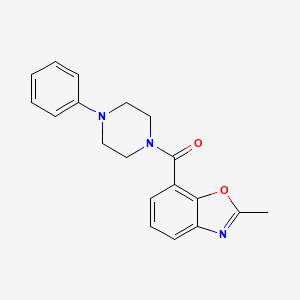![molecular formula C20H22N4S B11505460 4,5-Diphenyl-2-piperidin-1-ylmethyl-2,4-dihydro-[1,2,4]triazole-3-thione](/img/structure/B11505460.png)
4,5-Diphenyl-2-piperidin-1-ylmethyl-2,4-dihydro-[1,2,4]triazole-3-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Diphenyl-2-piperidin-1-ylmethyl-2,4-dihydro-[1,2,4]triazole-3-thione: is a chemical compound with the following properties:
Chemical Formula: CHNS
CAS Number: 56807-57-9
This compound belongs to the class of 1,2,4-triazoles , which are heterocyclic compounds containing a five-membered ring with three nitrogen atoms. The presence of the piperidine and phenyl groups adds complexity to its structure.
Preparation Methods
Synthetic Routes:: Several synthetic routes exist for the preparation of this compound. One common method involves the reaction of 4,5-diphenyl-2-piperidinomethyl-2,4-dihydro-1H-1,2,4-triazole-3-thione (a precursor) with appropriate reagents. For example:
Condensation Reaction:
Reductive Amination:
Industrial Production:: Industrial-scale production methods may involve modifications of these synthetic routes, optimization for yield, and purification steps.
Chemical Reactions Analysis
Reactivity::
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation products.
Substitution: Substituents on the phenyl rings can be replaced by other functional groups.
Reduction: Reduction of the triazole ring may occur under appropriate conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO) or hydrogen peroxide (HO).
Substitution: Halogenating agents (e.g., bromine, chlorine) or nucleophilic substitution reagents.
Reduction: Sodium borohydride (NaBH) or catalytic hydrogenation.
Major Products:: The specific products formed depend on the reaction conditions and substituents present. Detailed analysis requires experimental data.
Scientific Research Applications
This compound finds applications in various fields:
Medicine: Investigated for potential therapeutic effects due to its unique structure.
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: May have applications in materials science or catalysis.
Mechanism of Action
The exact mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While there are related triazoles, the combination of piperidine and phenyl groups in this compound sets it apart. Similar compounds include 1,5-Diphenyl-1H-1,2,4-triazole-3(2H)-thione , which lacks the piperidine moiety.
Properties
Molecular Formula |
C20H22N4S |
|---|---|
Molecular Weight |
350.5 g/mol |
IUPAC Name |
4,5-diphenyl-2-(piperidin-1-ylmethyl)-1,2,4-triazole-3-thione |
InChI |
InChI=1S/C20H22N4S/c25-20-23(16-22-14-8-3-9-15-22)21-19(17-10-4-1-5-11-17)24(20)18-12-6-2-7-13-18/h1-2,4-7,10-13H,3,8-9,14-16H2 |
InChI Key |
WCQYBGJFZCQXDB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CN2C(=S)N(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(Adamantan-1-YL)-4-[(4-ethoxynaphthalen-1-YL)sulfonyl]piperazine](/img/structure/B11505385.png)
![Acetamide, 2-[(4-fluorobenzenesulfonyl)(methyl)amino]-N-phenethyl-](/img/structure/B11505395.png)
![7-(3-hydroxyphenyl)-7,10,11,12-tetrahydrobenzo[b][1,7]phenanthrolin-8(9H)-one](/img/structure/B11505404.png)
![2-furyl{1-[(4-isopropylphenyl)imino]-4,4,8-trimethyl-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl}methanone](/img/structure/B11505408.png)
![Ethyl 4-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzoate](/img/structure/B11505409.png)

![Ethyl 4-[(2-{[(3-iodophenyl)carbonyl]amino}phenyl)carbonyl]piperazine-1-carboxylate](/img/structure/B11505422.png)
![Ethyl 4-[({3-[2-(4-fluorophenyl)ethyl]-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate](/img/structure/B11505429.png)
![7-(Ethoxycarbonyl)-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic acid](/img/structure/B11505432.png)
![1-benzyl-N-(2-methoxyphenyl)-5-[(2,2,2-trifluoroacetyl)amino]triazole-4-carboxamide](/img/structure/B11505433.png)

![Ethyl 3-{[(4-fluorophenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate](/img/structure/B11505445.png)
![4-{3-[4-(2-Amino-2-oxoethyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoic acid](/img/structure/B11505450.png)
